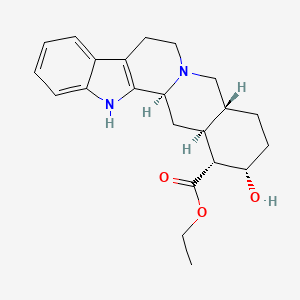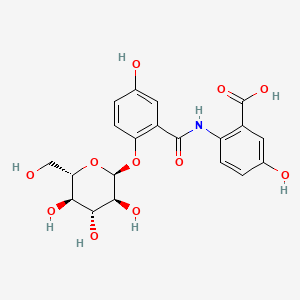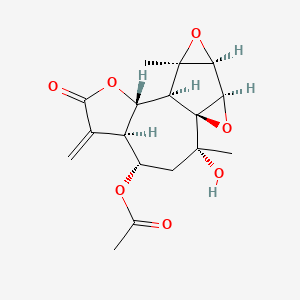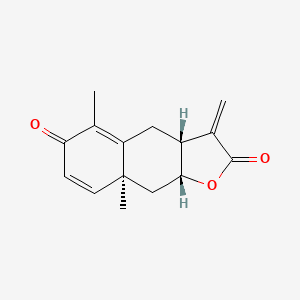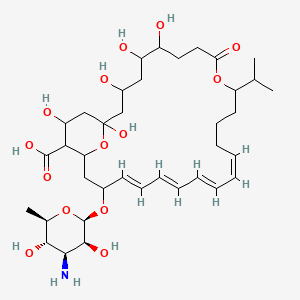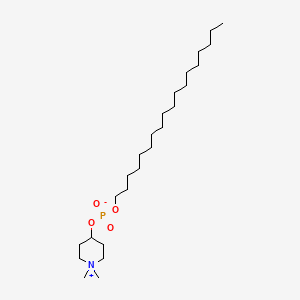
Perifosine
Vue d'ensemble
Description
Perifosine is a novel alkylphospholipid with antiproliferative properties attributed to protein kinase B inhibition . It is an alkyl-phospholipid structurally related to miltefosine . Perifosine interrupts the PI3K/AKT/mTOR pathway by acting as an allosteric AKT inhibitor targeting the pleckstrin homology domain of AKT .
Synthesis Analysis
Perifosine is a synthetic novel alkylphospholipid, a new class of antitumor agents which targets cell membranes and inhibits Akt activation . It has been shown to induce significant cytotoxicity in both MM cell lines and patient MM cells resistant to conventional therapeutic agents .Chemical Reactions Analysis
Perifosine has been found to inhibit Akt and induce in vitro and in vivo cytotoxicity in human multiple myeloma cells . It does not induce cytotoxicity in peripheral blood mononuclear cells .Physical And Chemical Properties Analysis
Perifosine is a small molecule with an average weight of 461.668 and a monoisotopic weight of 461.363396156. Its chemical formula is C25H52NO4P .Applications De Recherche Scientifique
Application 1: Cancer Brain Metastasis Treatment
- Summary of Application : Perifosine has shown potential as an antitumor agent in murine models of cancer brain metastasis . It is an orally active allosteric Akt inhibitor that has been evaluated for its effectiveness against brain tumors that are typically resistant to chemotherapy.
- Methods of Application : The study involved establishing murine models of brain metastasis using human brain metastatic tumor cell lines (DU 145 and NCI-H1915). Perifosine was administered orally, and its distribution in the brain and tumor exposure were assessed .
- Results : Perifosine significantly prolonged the survival of mice with orthotopic brain tumors. In the NCI-H1915 model, complete tumor regression was observed. The effectiveness was linked to the long-term exposure to high levels of Perifosine at the tumor site, which led to the blockage of the PI3K/Akt signaling pathway, reduced tumor cell proliferation, and increased apoptosis .
Application 2: Anti-telomerase Therapy
- Summary of Application : Perifosine has been identified as a potential novel anti-telomerase therapy. It targets the Akt pathway, which is essential for telomerase activity, thus suggesting its use in inhibiting telomerase in cancer cells .
- Methods of Application : The research tested Perifosine’s ability to inhibit telomerase activity in vitro in various cell lines and in orthotopic xenograft models. It also included analysis of Perifosine’s effects on telomerase activity in purified CLL samples from a phase II clinical trial .
- Results : Perifosine inhibited telomerase activity and induced telomere shortening in vitro, although responses varied among cell lines. In primary breast cancer orthotopic xenografts, it reduced tumor size but did not significantly affect metastatic burden. In CLL patients, Perifosine reduced telomerase activity, and in two patients treated for four to six months, shortening of the shortest telomeres was observed .
Application 3: Treatment of Multiple Myeloma
- Summary of Application : Perifosine has been investigated for its efficacy in treating multiple myeloma, a type of blood cancer. It works by inhibiting the Akt pathway, which is involved in the survival and proliferation of myeloma cells .
- Methods of Application : Clinical trials have been conducted where patients with relapsed or refractory multiple myeloma received oral Perifosine in combination with other chemotherapeutic agents .
- Results : The combination therapy showed a synergistic effect, leading to improved outcomes in terms of progression-free survival and overall response rate in some patients .
Application 4: Inhibition of Colorectal Cancer Cell Growth
- Summary of Application : Perifosine has demonstrated potential in inhibiting the growth of colorectal cancer cells by targeting the Akt signaling pathway .
- Methods of Application : In vitro studies have been performed on colorectal cancer cell lines, assessing the impact of Perifosine on cell viability and apoptosis .
- Results : Results indicated that Perifosine effectively reduced cell proliferation and induced apoptosis in colorectal cancer cells .
Application 5: Treatment of Waldenström’s Macroglobulinemia
- Summary of Application : Perifosine has been studied as a treatment option for Waldenström’s macroglobulinemia, a rare type of non-Hodgkin lymphoma .
- Methods of Application : Patients received Perifosine orally, and its effects on tumor response and disease progression were monitored .
- Results : Some patients experienced a partial response, indicating a reduction in tumor burden, although the overall efficacy varied among individuals .
Application 6: Modulation of Anti-PD-1 Based Immunotherapy
- Summary of Application : Research suggests that Perifosine may modulate the sensitivity of cancer cells to anti-PD-1 based immunotherapy, potentially enhancing treatment efficacy .
- Methods of Application : The interaction between Perifosine and PD-1 inhibitors has been explored in preclinical models to assess the combined therapeutic effect .
- Results : The findings indicate that Perifosine could enhance the antitumor immune response when used in conjunction with PD-1 inhibitors, though further research is needed to confirm these results .
Safety And Hazards
Orientations Futures
Perifosine has shown significant antitumor activity in murine models of cancer brain metastasis through favorable tumor exposure . It has been found to distribute into the brain and remain localized in that region for a long period . The results of these studies provide a promising approach for the future treatment of patients with metastatic brain cancers .
Propriétés
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPYBIJACMNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048946 | |
| Record name | Perifosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |
| Record name | Perifosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Perifosine | |
CAS RN |
157716-52-4 | |
| Record name | Perifosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perifosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perifosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perifosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perifosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERIFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



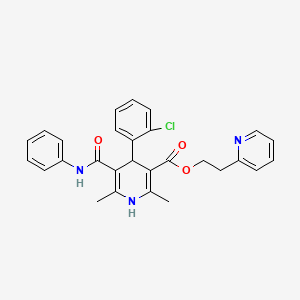
![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
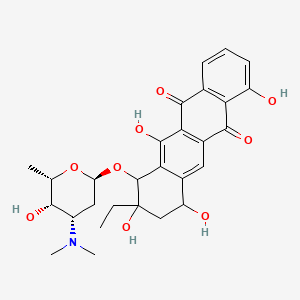
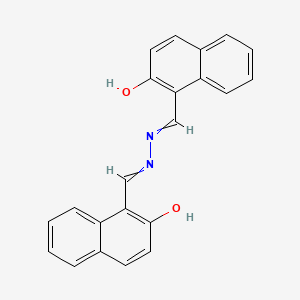
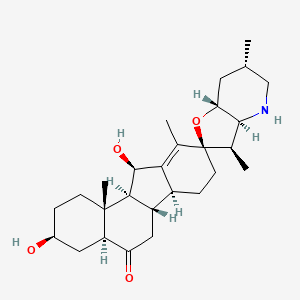
![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)
